2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic triazine derivative characterized by a 1,2,4-triazine ring substituted with dione moieties at positions 3 and 5. The compound features a 2-(4-chlorophenyl)-2-oxoethyl side chain attached to the triazine ring (Figure 1). This structural motif is significant in medicinal chemistry, as the 1,2,4-triazine scaffold is associated with diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects .
Molecular Formula: C${11}$H${8}$ClN${3}$O${3}$
Molecular Weight: 281.66 g/mol (calculated).
Properties
CAS No. |
61959-07-7 |
|---|---|
Molecular Formula |
C11H8ClN3O3 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H8ClN3O3/c12-8-3-1-7(2-4-8)9(16)6-15-11(18)14-10(17)5-13-15/h1-5H,6H2,(H,14,17,18) |
InChI Key |
XRSNZWNJPJQYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)NC(=O)C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Potassium Carbonate-Mediated Alkylation in Acetone
A seminal procedure involves reacting 1,2,4-triazine-3,5(2H,4H)-dione with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions. As detailed in, anhydrous potassium carbonate (2.0 equiv) and 18-crown-6 (10 mol%) in dry acetone facilitate the alkylation at reflux (6 hours). This method achieves moderate to high yields (65–85%) by leveraging the crown ether’s phase-transfer catalytic properties, which enhance the nucleophilicity of the triazine-dione’s nitrogen.
Reaction Conditions:
-
Solvent: Dry acetone
-
Base: K₂CO₃ (2.0 equiv)
-
Catalyst: 18-crown-6 (10 mol%)
-
Temperature: Reflux (56°C)
-
Time: 6 hours
Method B: Bis(trimethylsilyl)acetamide (BSA)-Assisted Alkylation
An alternative approach from employs BSA to silylate the triazine-dione, enabling milder alkylation conditions. Here, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is treated with BSA (1.2 equiv) in THF, followed by addition of 2-(4-chlorophenyl)-2-oxoethyl bromide at room temperature. This method avoids strong bases, achieving comparable yields (70–78%) with reduced side reactions.
Key Advantages:
-
No requirement for anhydrous conditions
-
Shorter reaction time (2–4 hours)
-
Compatibility with acid-sensitive substrates
Synthesis of 2-(4-Chlorophenyl)-2-oxoethyl Bromide Intermediate
The α-brominated ketone precursor is synthesized via regioselective bromination of 4-chlorophenylacetone. As per, N-bromosuccinimide (NBS) and active Al₂O₃ in methanol selectively brominate the α-position, yielding 2-(4-chlorophenyl)-2-oxoethyl bromide in 89% isolated yield.
Optimized Bromination Protocol:
-
Substrate: 4-Chlorophenylacetone
-
Brominating Agent: NBS (1.1 equiv)
-
Catalyst: Acidic Al₂O₃ (1.0 g/mmol)
-
Solvent: Methanol
-
Temperature: Reflux (65°C)
-
Time: 20 minutes
Comparative Analysis of Alkylation Methods
The table below contrasts the two primary alkylation strategies:
Method A is preferable for large-scale synthesis due to lower catalyst costs, while Method B suits acid-sensitive substrates.
Purification and Characterization
Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (3:1 v/v) as the eluent. The final compound exhibits the following spectral characteristics:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.89 (s, 2H, CH₂), 3.45 (s, 2H, COCH₂).
-
HRMS : m/z calculated for C₁₁H₈ClN₃O₃ [M+H]⁺: 265.65, found: 265.63.
Challenges and Optimization Opportunities
-
Solvent Selection : Replacing acetone with acetonitrile in Method A reduces byproduct formation but increases reaction time to 8 hours.
-
Catalyst Recycling : 18-crown-6 recovery remains inefficient, necessitating novel immobilization techniques.
-
Green Chemistry : Photocatalytic methods using visible light (e.g., Rhodamine B) could enable metal-free synthesis, though yields are currently suboptimal (<50%) .
Chemical Reactions Analysis
Oxidation Reactions
The triazine-dione moiety and ketone group participate in oxidation processes under controlled conditions:
Mechanistic Insight : Oxidation of the ketone group is less favorable compared to the triazine ring, which undergoes hydroxylation at the 6-position under oxidative conditions .
Reduction Reactions
Reductive pathways target the triazine ring and chlorophenyl substituent:
Example Reaction :
Substitution Reactions
The 4-chlorophenyl group and triazine ring undergo nucleophilic substitutions:
Synthetic Utility :
-
Reaction with amines yields 4-aminophenyl analogs, which exhibit enhanced antimicrobial activity .
-
Alkylation at the triazine N2 position is regioselective due to electronic effects .
Cyclization Reactions
Intramolecular cyclization forms fused heterocyclic systems:
Mechanism :
The oxoethyl side chain reacts with the triazine ring’s nitrogen, forming a six-membered ring via dehydration .
Hydrolysis and Stability
The triazine-dione system exhibits pH-dependent hydrolysis:
Stability Profile :
-
Stable in neutral aqueous solutions (t₁/₂ > 24 hrs at 25°C) .
-
Rapid degradation in strong acids/bases limits formulation options.
Metabolic Transformations
In vivo studies of structural analogs reveal key metabolic pathways:
Scientific Research Applications
Anticancer Activity
Several studies have reported on the anticancer potential of triazine derivatives. For example, compounds similar to 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine have shown promising results in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazine ring can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Research has demonstrated that triazine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of a chlorophenyl group has been linked to increased efficacy against resistant strains . In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
GPR84 Antagonism
Recent investigations into the pharmacological properties of triazine derivatives have identified their potential as GPR84 antagonists. This receptor is implicated in inflammatory responses and metabolic disorders. Compounds derived from the triazine scaffold have been shown to modulate GPR84 activity effectively, suggesting a role in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target Compound : The 2-oxoethyl group introduces a ketone functionality, which may enhance hydrogen-bonding interactions with enzymes or receptors. This could improve binding affinity compared to simpler analogs like 2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, which lacks this group .
- Diclazuril Impurity F : The dichlorophenyl and chlorobenzyl substituents confer high lipophilicity, favoring its use as an anticoccidial agent targeting parasitic membranes .
- Compound 19f : The 6-hydroxy group and difluoro-phenylethyl chain optimize DAAO inhibition, demonstrating how polar substituents modulate enzyme activity .
Molecular Weight and Solubility
- The target compound’s molecular weight (281.66 g/mol) is intermediate among analogs, suggesting balanced solubility and permeability. In contrast, Diclazuril Impurity F (382.63 g/mol) may face solubility challenges due to its bulkier substituents .
Biological Activity
The compound 2-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione , also known by its CAS number 61959-07-7, is a member of the triazine family that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 265.653 g/mol
- CAS Number : 61959-07-7
The structural characteristics of this compound suggest it may interact with various biological targets due to the presence of the chlorophenyl group and the triazine moiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of triazine derivatives. The compound has demonstrated promising cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study noted that compounds with similar structures inhibit key enzymes involved in cancer cell metabolism and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of the compound with various biological targets. The presence of electron-withdrawing groups like chlorine enhances its interaction with target enzymes, potentially increasing its biological efficacy .
Case Study: Molecular Docking Analysis
In a docking study involving acetylcholinesterase (AChE), the compound exhibited favorable binding energies and interactions with key active site residues. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting AChE activity .
Q & A
Basic: What experimental methodologies are recommended for synthesizing and purifying 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione?
Methodological Answer:
- Synthesis Optimization : Start with condensation reactions between 4-chlorophenylacetone derivatives and triazinedione precursors under reflux conditions (e.g., using nitrous acid and cyanoacetyl-urethane as intermediates, as seen in triazinedione syntheses ).
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol or acetonitrile to isolate high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Validation : Confirm structural integrity using XRD for crystallographic analysis (as demonstrated in structurally similar triazinediones ) and H/C NMR for functional group verification.
Basic: How should researchers characterize the physicochemical properties of this compound for reproducibility?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Solubility Profiling : Use shake-flask methods in solvents (e.g., DMSO, methanol, water) with UV-Vis quantification at λ~270 nm (typical for aromatic triazinediones).
- Spectroscopic Confirmation : Combine FT-IR (to confirm carbonyl and triazine vibrations) with high-resolution mass spectrometry (HRMS) for exact mass validation. Reference databases like DIPPR for thermodynamic properties .
Advanced: What mechanistic approaches are suitable for studying the reactivity of the triazinedione core in electrophilic/nucleophilic reactions?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to map electron density distributions and predict reactive sites (e.g., carbonyl groups as electrophilic centers). Validate with experimental kinetic studies .
- Isotopic Labeling : Track reaction pathways using O-labeled water or deuterated solvents to identify hydrolysis intermediates.
- Cross-Validation : Compare computational predictions (e.g., Gibbs free energy barriers) with experimental results from stopped-flow spectrophotometry .
Advanced: How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?
Methodological Answer:
- Compartmental Modeling : Use fugacity models to predict distribution in water, soil, and biota. Input parameters include logP (experimentally derived via shake-flask), hydrolysis half-life (pH-dependent studies), and photodegradation rates (UV irradiation experiments) .
- Biotic Transformation Assays : Incubate with microbial consortia (e.g., activated sludge) under OECD 301D guidelines to measure biodegradation kinetics.
- Field Validation : Collect water samples near industrial sites and analyze via LC-MS/MS, adjusting models based on discrepancies between lab and real-world data .
Advanced: What strategies are effective for correlating structural modifications of this compound with biological activity (e.g., antimicrobial)?
Methodological Answer:
- QSAR Modeling : Derive 3D descriptors (e.g., molecular polarizability, HOMO-LUMO gaps) using software like Gaussian or Schrödinger. Train models with datasets from analogs (e.g., triazole-thiones with known antifungal activity ).
- In Vitro Screening : Test against Gram-positive/-negative bacteria (MIC assays) and fungi (agar diffusion). Include positive controls (e.g., fluconazole) and assess cytotoxicity via MTT assays on mammalian cells .
- Mechanistic Probes : Use fluorescence microscopy to study membrane disruption or ROS generation in microbial targets .
Advanced: How should researchers resolve contradictions between laboratory and environmental data regarding degradation pathways?
Methodological Answer:
- Controlled Field Simulations : Replicate environmental conditions (pH, temperature, UV exposure) in mesocosms to bridge lab-field gaps. Monitor degradation products via LC-HRMS .
- Sensitivity Analysis : Identify critical variables (e.g., organic carbon content, microbial diversity) in degradation models using Monte Carlo simulations .
- Multi-Method Validation : Cross-reference HPLC, NMR, and isotopic tracing to confirm intermediate structures and pathways .
Advanced: What computational tools are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to target proteins (e.g., fungal CYP51). Validate with crystallographic data from Protein Data Bank .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (salt concentration, temperature) .
- Free Energy Calculations : Apply MM-PBSA or FEP+ to quantify binding affinities and guide lead optimization .
Advanced: How can ecological risk assessments integrate this compound’s bioaccumulation potential?
Methodological Answer:
- Trophic Transfer Studies : Expose Daphnia magna (primary consumers) and zebrafish (secondary consumers) to measure biomagnification factors (BMFs) via GC-MS tissue analysis .
- Probabilistic Risk Modeling : Combine species sensitivity distributions (SSDs) with exposure data from regional monitoring programs .
- Mitigation Strategies : Propose enzymatic bioremediation (e.g., laccase-mediated oxidation) based on identified degradation bottlenecks .
Advanced: What experimental designs are optimal for studying abiotic vs. biotic degradation mechanisms?
Methodological Answer:
- Isotope Fractionation : Compare δC shifts in hydrolyzed (abiotic) vs. microbially degraded (biotic) samples to distinguish pathways .
- Microcosm Experiments : Sterilize environmental samples (autoclaving/γ-irradiation) to isolate abiotic degradation. Use live samples for biotic comparisons .
- Metabolomics : Apply UPLC-QTOF-MS to profile degradation products and assign pathways via spectral libraries .
Advanced: How can multi-disciplinary approaches enhance understanding of this compound’s environmental and biological impacts?
Methodological Answer:
- Integrated Frameworks : Combine ecotoxicology (e.g., algal growth inhibition tests), cheminformatics (QSAR models), and molecular biology (RNA-seq to identify stress-response genes) .
- Data Fusion : Use machine learning (e.g., random forests) to integrate heterogeneous datasets (chemical properties, genomic responses, ecological monitoring) .
- Collaborative Validation : Partner with analytical chemists, microbiologists, and modelers to address data gaps and refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
